molecular formula C22H22N4O4S B2918716 N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-27-9

N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2918716
CAS No.: 1021227-27-9
M. Wt: 438.5
InChI Key: ZJJKVTONQIIGRL-UHFFFAOYSA-N
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Description

N-(4-(3-(4-(Furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic small molecule compound of significant interest in biomedical research. Its structure, featuring a benzamide group linked to a thiazole ring and a furan-carbonyl piperazine moiety, suggests potential as a core scaffold for developing therapeutic agents. Compounds with these structural elements are frequently investigated for their activity against various kinases and their role in cellular signaling pathways . This molecule is strictly for research use and is not intended for diagnostic, therapeutic, or any human use. Primary Research Applications and Value: Researchers value this compound for its potential in studying immunoinflammatory diseases and oncology. Structurally similar thiazole and thiophene analogues have been documented in patent literature for their use in treating autoimmune diseases and cancers, indicating a promising research direction for this chemical class . The piperazine and amide functionalities within its structure are common in molecules designed to modulate protein-protein interactions or enzyme activity, particularly through the inhibition of key signaling pathways like NF-kappa B, which plays a central role in immune response, inflammation, and cell survival . Handling and Synthesis: The synthesis of such specialized compounds often involves multi-step organic reactions. A common step for creating similar amide and acylpiperazine structures is the activation of carboxylic acids using reagents like thionyl chloride (SOCl₂) to form acid chlorides, which are highly reactive intermediates that can be coupled with amines to form the final products . Researchers handling this material should have expertise in organic synthesis and standard laboratory safety protocols. This product is offered with the research community in mind, providing a high-quality compound to facilitate the discovery of new biological mechanisms and the development of novel pharmacological tools.

Properties

IUPAC Name

N-[4-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-19(25-10-12-26(13-11-25)21(29)18-7-4-14-30-18)9-8-17-15-31-22(23-17)24-20(28)16-5-2-1-3-6-16/h1-7,14-15H,8-13H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJKVTONQIIGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents LogP Notable Properties
N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide (Target Compound) C₂₂H₂₁N₅O₃S 443.50 Furan-2-carbonyl, benzamide, thiazol N/A Flexible piperazine linker
4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide () C₂₃H₂₃FN₄O₂S 438.50 Phenyl, 4-fluoro-benzamide, thiazol N/A Higher aromaticity (phenyl)
Compound 112254: 4-(tert-butyl)-N-(3-(4-(4-methoxybenzyl)piperazin-1-yl)-3-oxopropyl)benzamide () C₂₆H₃₅N₃O₃ 437.57 4-methoxybenzyl, tert-butyl, benzamide 3.71 High lipophilicity (LogP 3.71)
N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzenesulfonamide () C₂₃H₂₅FN₄O₃S₂ 496.59 Benzyl, sulfonamide, thiazol N/A Sulfonamide acidity
3-(3-(4-(5-(2-oxobenzo[d]oxazol-3(2H)-yl)pentyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one () C₂₆H₂₉N₅O₃ 475.54 Benzoxazolone, pentyl linker N/A Extended alkyl chain

Key Observations:

Core Structure Variations: The target compound and its analogs share a thiazol/benzamide or benzoxazolone core. Replacing thiazol with benzoxazolone () reduces sulfur-based interactions but introduces additional oxygen-mediated hydrogen bonding .

In contrast, the phenyl group in enhances aromatic stacking but reduces polarity .

Linker Modifications :

  • A propyl linker (common in most compounds) provides moderate flexibility, whereas the pentyl chain in extends hydrophobic interactions but may reduce binding specificity .

For example, the tert-butyl group in Compound 112254 might enhance hydrophobic enclosure in target pockets .

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